4-(Tert-butyl)cyclohexanone oxime
Overview
Description
4-(Tert-butyl)cyclohexanone oxime is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is an oxime derivative of 4-(tert-butyl)cyclohexanone, characterized by the presence of a nitrogen atom bonded to a carbon atom via a double bond and an oxygen atom.
Mechanism of Action
Target of Action
4-(Tert-butyl)cyclohexanone oxime is an organic compound that belongs to the class of oximes . Oximes are functional groups consisting of a nitrogen atom bonded to a carbon atom via a double bond and an oxygen atom. The primary targets of this compound are aldehydes or ketones, where it forms an oxime .
Mode of Action
The compound interacts with its targets through a process similar to the formation of imines and hydrazones . The nitrogen adds to the carbonyl carbon, followed by proton transfer . Then, the lone pair of nitrogen displaces the hydroxide in an elimination reaction, and finally, the nitrogen is deprotonated by base to give the oxime . This is known as the Beckmann rearrangement .
Biochemical Pathways
The Beckmann rearrangement is a key biochemical pathway affected by this compound . This rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . The second step involves trapping of the carbon with water (forming an amide) or, if a hydride shift occurred, deprotonation of nitrogen to give a nitrile .
Pharmacokinetics
Its physical properties such as melting point (137-139°c), boiling point (25723°C at 760 mmHg), and density (100 g/cm^3) can influence its bioavailability .
Result of Action
The result of the action of this compound is the formation of amides or nitriles, depending on the starting material . This transformation is significant in organic synthesis as it allows for the selective reduction control and the control of oxidation reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature and kept away from strong oxidizing agents . It’s also important to avoid dust formation and ingestion or inhalation of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Tert-butyl)cyclohexanone oxime can be synthesized through the reaction of 4-(tert-butyl)cyclohexanone with hydroxylamine hydrochloride in the presence of a base . The reaction typically involves mixing the ketone with hydroxylamine hydrochloride and a base such as sodium acetate in an aqueous or alcoholic medium. The mixture is then heated to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization or distillation to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)cyclohexanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles or other oxidized products depending on the reaction conditions.
Substitution: The oxime group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Oxidation: Various oxidizing agents such as hydrogen peroxide (H2O2) or peracids under acidic conditions.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Reduction: Corresponding amine.
Oxidation: Nitriles or other oxidized derivatives.
Substitution: Substituted oxime derivatives.
Scientific Research Applications
4-(Tert-butyl)cyclohexanone oxime has several scientific research applications, including:
Comparison with Similar Compounds
4-(Tert-butyl)cyclohexanone oxime can be compared with other oxime derivatives such as:
Cyclohexanone oxime: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Acetone oxime: A simpler oxime with a smaller molecular structure, used in different applications due to its distinct properties.
Benzaldehyde oxime: Contains an aromatic ring, leading to different reactivity and applications compared to aliphatic oximes.
The presence of the tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
N-(4-tert-butylcyclohexylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h8,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOIFAFSEIOPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279133 | |
Record name | 4-(tert-butyl)cyclohexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4701-98-8 | |
Record name | 4701-98-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(tert-butyl)cyclohexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.